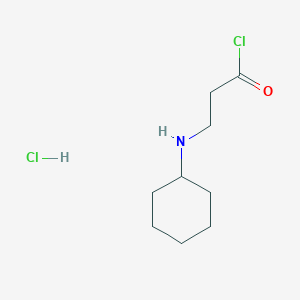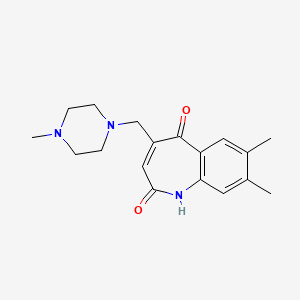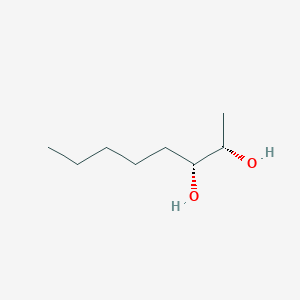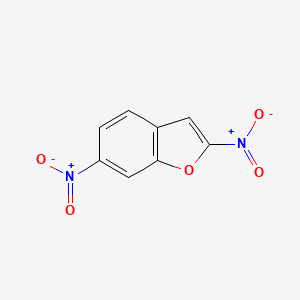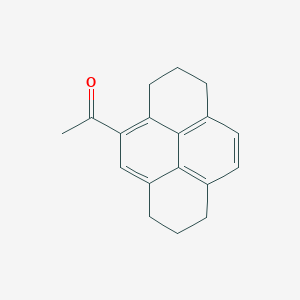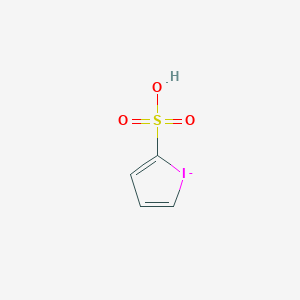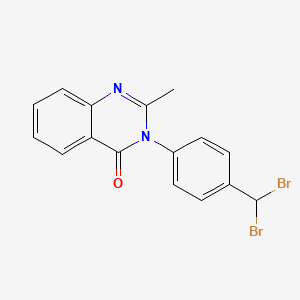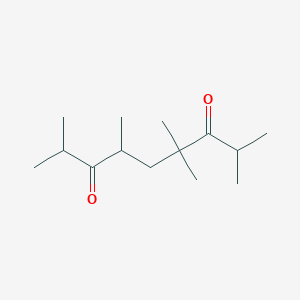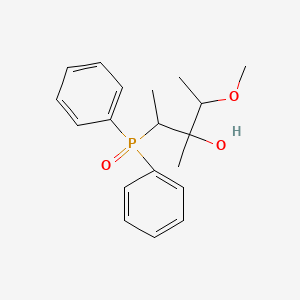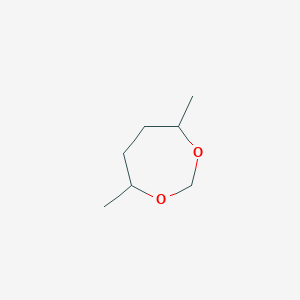
4,7-Dimethyl-1,3-dioxepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethyl-1,3-dioxepane is a cyclic ketene acetal, a class of compounds known for their unique ring structures and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 4,7-Dimethyl-1,3-dioxepane can be synthesized through the cyclization of 2-butene-1,4-diol and 2,2-dimethoxypropane in the presence of concentrated sulfuric acid. This reaction yields 4,7-dihydro-2,2-dimethyl-1,3-dioxepan-5-ene, which can then be further reacted with meta-chloroperoxybenzoic acid to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4,7-Dimethyl-1,3-dioxepane primarily undergoes free radical ring-opening polymerization. This reaction is facilitated by the presence of an oxygen atom in the ring, which promotes the formation of a carbon-oxygen double bond, making the ring-opening process energetically favorable .
Common Reagents and Conditions: Common reagents used in the polymerization of this compound include radical initiators such as azobisisobutyronitrile (AIBN) and various vinyl monomers. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from the polymerization of this compound are aliphatic degradable polyesters. These polymers are characterized by their ester linkages, which are distributed along the vinyl polymer backbone .
科学的研究の応用
4,7-Dimethyl-1,3-dioxepane has several scientific research applications, particularly in the field of polymer chemistry. It is used in the synthesis of degradable polyesters, which have applications in biomedical devices, drug delivery systems, and environmentally friendly packaging materials . Additionally, its unique ring structure makes it a valuable monomer for the development of specialty polymers with tailored properties .
作用機序
The mechanism of action for 4,7-Dimethyl-1,3-dioxepane involves free radical ring-opening polymerization. The radical addition to the carbon-carbon double bond generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation to form a ring-opened radical. This process introduces degradable ester linkages into the polymer backbone .
類似化合物との比較
Similar Compounds: Similar compounds to 4,7-Dimethyl-1,3-dioxepane include 2-methylene-4-phenyl-1,3-dioxolane and 5,6-benzo-2-methylene-1,3-dioxepane. These compounds also undergo free radical ring-opening polymerization and are used in the synthesis of degradable polymers .
Uniqueness: What sets this compound apart from its similar compounds is its specific ring structure and the resulting properties of the polymers it forms. The presence of two methyl groups at positions 4 and 7 provides unique steric and electronic effects, influencing the polymerization process and the properties of the resulting polymers .
特性
CAS番号 |
66115-47-7 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
4,7-dimethyl-1,3-dioxepane |
InChI |
InChI=1S/C7H14O2/c1-6-3-4-7(2)9-5-8-6/h6-7H,3-5H2,1-2H3 |
InChIキー |
KBUVPCVULRKJBK-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(OCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



